Tetrahexylammonium hexafluorophosphate

Description

The exact mass of the compound Tetrahexylammonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahexylammonium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahexylammonium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrahexylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQUBRLECVPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585001 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109241-90-9 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Tetrahexylammonium Hexafluorophosphate (THAPF6)

Advanced Electrolyte Systems for Bio-Analytical Sensors and Lipophilic Drug Discovery[1]

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF6) is a specialized quaternary ammonium salt distinguished by its high lipophilicity and electrochemical inertness.[1] Unlike its ubiquitous analogue, tetrabutylammonium hexafluorophosphate (TBAPF6), THAPF6 utilizes four hexyl chains to significantly enhance solubility in low-polarity organic media and ensure retention within polymeric sensing membranes.[1]

This guide details the physicochemical profile, electrochemical applications, and handling protocols of THAPF6, specifically tailored for researchers in ion-selective electrode (ISE) development and electrochemical drug metabolism simulation .

Part 1: Chemical Identity & Physicochemical Profile[1][2]

THAPF6 serves as a critical junction between organic chemistry and electrochemistry.[1] Its design balances a bulky, hydrophobic cation with a non-coordinating, oxidation-resistant anion.[1]

1.1 Core Chemical Data[1]

| Property | Specification |

| Chemical Name | Tetrahexylammonium hexafluorophosphate |

| CAS Number | 109241-90-9 |

| Molecular Formula | |

| Molecular Weight | 499.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135–138 °C (Distinctly lower than TBAPF6 at ~244 °C) |

| Hygroscopicity | Moderate (Requires desiccation) |

1.2 Solubility & Stability Profile

The "Hexyl" advantage is defined by the partition coefficient. While TBA salts partition into aqueous phases over time, THA salts remain anchored in organic phases.[1]

-

Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone.[1]

-

Secondary Solvents (Low Polarity): Soluble in Toluene/Acetonitrile mixtures (unlike TBA salts which often precipitate).[1]

-

Insolubility: Water, Hexane (partial/low).[1]

-

Electrochemical Stability: Wide potential window (~5.0 V in ACN), limited cathodically by the reduction of the ammonium cation and anodically by the oxidation of the

anion.

Part 2: Applications in Research & Drug Development[1]

2.1 Ion-Selective Electrodes (ISEs) for Drug Detection

In pharmaceutical analysis, ISEs are used to detect ionic drugs in blood or urine.[1] THAPF6 is the lipophilic additive of choice for these sensors.

-

Mechanism: In a Polyvinyl Chloride (PVC) membrane, THAPF6 acts as an "ionic site."[1] It lowers the electrical resistance of the membrane and prevents the "Donnan failure" (co-extraction of interfering ions).

-

The Lipophilic Advantage: Because THAPF6 is highly hydrophobic, it does not leach out of the PVC membrane into the aqueous sample during measurement. This guarantees sensor longevity and drift-free baselines, which is impossible with shorter-chain salts like TBAPF6.[1]

2.2 Electrochemical Simulation of Drug Metabolism

Drug developers use electrochemistry (EC) to simulate Cytochrome P450 oxidation.[1]

-

Challenge: Many drug candidates are highly lipophilic and require non-polar solvents (e.g., DCM) for solubilization.[1]

-

Solution: THAPF6 provides high ionic conductivity in these non-polar solvents where other salts fail to dissolve, enabling the generation of oxidative metabolites for mass spectrometry identification (EC-MS).[1]

Part 3: Visualization of Mechanisms

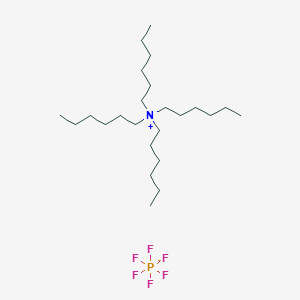

Diagram 1: Chemical Structure & Dissociation

This diagram illustrates the steric bulk of the cation which drives lipophilicity.

Caption: Dissociation of THAPF6. The four C6 chains shield the positive charge, enhancing solubility in organic media.

Diagram 2: Ion-Selective Electrode (ISE) Function

How THAPF6 functions within a drug-sensing membrane.[1]

Caption: THAPF6 acts as an anionic site excluder, ensuring the membrane potential responds only to the target drug cation.[1]

Part 4: Experimental Protocols

4.1 Purification Protocol (Recrystallization)

Commercially available THAPF6 often contains bromide impurities from synthesis.[1] For high-precision electrochemistry, recrystallization is mandatory.[1]

Safety: Perform in a fume hood. Wear nitrile gloves and safety glasses.[1][2]

-

Dissolution: Dissolve 5.0 g of crude THAPF6 in a minimal amount of hot Ethanol (~50-60 °C). Note: Do not exceed 70°C to avoid decomposition.

-

Precipitation: Slowly add warm ultrapure water (Milli-Q) dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool to room temperature, then place in a refrigerator (4 °C) for 12 hours.

-

Filtration: Filter the white crystals using a vacuum Buchner funnel.

-

Drying: Dry the crystals in a vacuum oven at 60 °C for 24 hours.

4.2 Preparation of 0.1 M Electrolyte Solution (for CV)

Context: Standard supporting electrolyte for characterizing lipophilic drug candidates.[1]

Materials:

-

HPLC-grade Dichloromethane (DCM) or Acetonitrile (ACN)[1]

-

Volumetric flask (50 mL)

Procedure:

-

Weigh 2.498 g of THAPF6.[1]

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 25 mL of solvent (DCM or ACN).[1] Swirl to dissolve.[1]

-

Tip: If using DCM, ensure the flask is not sealed tight immediately as pressure builds up.

-

-

Degassing: Before use, purge the solution with high-purity Argon for 10 minutes to remove dissolved oxygen, which interferes with reduction signals.

References

-

Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification & Safety Data Sheet.[1]Link[1]

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 2. Ionophores for Potentiometric and Optical Sensors.[1] Chemical Reviews.[1] Link[1]

-

BenchChem. Tetrabutylammonium Hexafluorophosphate in Battery Research (Comparative Electrolyte Data).Link[1]

-

Metrohm. Ion-selective electrodes (ISE) Application Note: General Instructions.Link[1][5]

Sources

Tetrahexylammonium hexafluorophosphate molecular weight

Topic: Tetrahexylammonium Hexafluorophosphate: Physicochemical Profile, Synthesis, and Electrochemical Applications Content Type: Technical Monograph Audience: Research Scientists, Electrochemists, and Pharmaceutical Analysts

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF₆) is a specialized quaternary ammonium salt distinguished by its high lipophilicity and electrochemical inertness. While its lower-molecular-weight analog, Tetrabutylammonium hexafluorophosphate (TBAPF₆), is the standard-bearer for general non-aqueous electrochemistry, THAPF₆ is the critical reagent when hydrophobicity is paramount.

This guide provides a definitive technical analysis of THAPF₆, focusing on its molecular weight as a determinant of diffusion coefficients, its synthesis via metathesis, and its indispensable role in preventing electrolyte leaching in Ion-Selective Electrodes (ISEs) during pharmaceutical analysis.

Part 1: Physicochemical Profile[1][2][3]

The molecular weight of THAPF₆ is not merely a catalog number; it is the governing factor for the salt's mass transport properties and ionic mobility in solution.

Fundamental Constants

| Property | Value | Unit | Precision Note |

| Molecular Formula | - | - | |

| Molecular Weight | 499.64 | g/mol | Based on standard atomic weights ( |

| Cation MW | 354.67 | g/mol | Tetrahexylammonium |

| Anion MW | 144.97 | g/mol | Hexafluorophosphate |

| Appearance | White Crystalline Powder | - | Hygroscopic |

| CAS Number | 109241-90-9 | - | - |

Solubility & Lipophilicity (The "Hexyl" Advantage)

Unlike the butyl variant, the hexyl chains significantly increase the Van der Waals surface area of the cation.

-

Water Solubility: Negligible (Highly Hydrophobic). This is the compound's primary functional asset.

-

Organic Solubility: Excellent in dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).

-

Application Implication: In biphasic systems (e.g., liquid-liquid extraction or membrane interfaces), THAPF₆ partitions almost exclusively into the organic phase, making it an ideal phase-transfer catalyst or membrane electrolyte.

Part 2: Electrochemical Utility & Drug Development Applications

The "Anti-Leaching" Mechanism in Sensors

In pharmaceutical drug development, Ion-Selective Electrodes (ISEs) are used to measure drug concentrations in biological fluids. These electrodes rely on a PVC membrane containing a lipophilic electrolyte.

-

The Problem: Standard electrolytes like TBAPF₆ are slightly water-soluble. Over time, they leach from the PVC membrane into the aqueous sample, causing signal drift and sensor failure.

-

The THAPF₆ Solution: Due to its high molecular weight (499.64 g/mol ) and extreme lipophilicity, THAPF₆ remains trapped within the organic membrane phase. It maintains the constant transmembrane electrical resistance required for Nernstian response without contaminating the sample.

Visualization: ISE Mechanism

The following diagram illustrates the role of THAPF₆ in maintaining charge balance within a drug-sensing membrane.

Caption: THAPF₆ acts as an anionic site excluder, ensuring only the target drug cation enters the membrane while preventing the electrolyte itself from leaching into the aqueous sample.

Part 3: Synthesis & Purification Protocol

Expertise Note: Commercial supplies of THAPF₆ can be expensive or degraded by moisture. The following Metathesis Protocol allows for the in-house production of high-purity electrochemical grade material.

Reaction:

Step-by-Step Methodology

-

Stoichiometry: Dissolve 10 mmol of Tetrahexylammonium Bromide (THABr) in 20 mL of Dichloromethane (DCM) .

-

Counter-Ion Prep: Dissolve 11 mmol (1.1 eq) of Potassium Hexafluorophosphate (

) in 20 mL of Deionized Water . -

Biphasic Mixing: Combine the two solutions in a separatory funnel. The reaction is instantaneous at the interface.

-

Extraction: Shake vigorously for 5 minutes. The lipophilic THAPF₆ product will migrate preferentially into the DCM layer, while the byproduct (KBr) remains in the water.

-

Wash: Collect the organic (DCM) layer. Wash it 3 times with 20 mL of ultrapure water to remove trace KBr and excess

. -

Drying (Chemical): Dry the DCM phase over anhydrous Magnesium Sulfate (

). Filter to remove the desiccant. -

Evaporation: Remove the DCM using a rotary evaporator to yield a crude white solid.

-

Recrystallization (Critical for Purity):

-

Final Drying: Dry in a vacuum oven at 60°C for 24 hours to remove trace solvent.

Synthesis Workflow Visualization

Caption: Metathesis synthesis workflow utilizing the biphasic preference of the lipophilic THAPF₆ cation.

Part 4: Quality Control & Validation

To ensure the material is suitable for sensitive electrochemical or drug sensing applications, validate the synthesized product using the following criteria:

-

Melting Point: Expect a sharp melting point range. (Note: While TBAPF₆ melts ~244°C, THAPF₆ typically has a lower melting point due to the flexible hexyl chains disrupting crystal packing; verify against specific batch COA, typically >100°C).

-

Electrochemical Window: Perform Cyclic Voltammetry (CV) in MeCN with a Platinum electrode.

-

Cathodic Limit: ~ -2.7 V vs Ag/AgCl (Reduction of the cation).

-

Anodic Limit: ~ +3.0 V vs Ag/AgCl (Oxidation of the anion/solvent).

-

Pass Criteria: No significant redox peaks within this window (background current < 1 µA).

-

-

NMR Verification:

-

1H NMR: Confirm integration of Hexyl protons (Terminal

vs internal -

19F NMR: Confirm the presence of the hexafluorophosphate doublet (coupling with P).

-

31P NMR: Confirm the septet of the phosphorus atom (coupling with 6 Fluorines).

-

References

-

Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification & COA. Retrieved from

-

ChemicalBook. Tetrahexylammonium hexafluorophosphate Properties and CAS 109241-90-9. Retrieved from

-

ResearchGate. Ion Selective Electrodes in Pharmaceutical Analysis. (Contextualizing the use of lipophilic salts in membrane sensors). Retrieved from

-

BenchChem. Tetrabutylammonium Hexafluorophosphate Technical Guide. (Reference for general metathesis and purification protocols adapted for the hexyl analog). Retrieved from

Sources

Technical Guide: Tetrahexylammonium Hexafluorophosphate (THAPF6)

Characterization, Purification, and Electrochemical Application [1]

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF6), CAS 109241-90-9 , is a specialized quaternary ammonium salt used primarily as a supporting electrolyte in non-aqueous electrochemistry.[1] Distinguished from its ubiquitous analog Tetrabutylammonium hexafluorophosphate (TBAPF6) by its longer alkyl chains, THAPF6 offers superior solubility in low-dielectric solvents (e.g., dichloromethane, tetrahydrofuran) where TBAPF6 may precipitate or exhibit poor ion pairing.[1]

The critical physicochemical parameter for validating THAPF6 quality is its melting point (135–138 °C) .[1][2] Deviations from this range—specifically broad melting transitions or values <130 °C—are the primary indicators of halide impurities or retained moisture, both of which are detrimental to electrochemical windows.[1]

Physicochemical Profile

The following data serves as the baseline for material acceptance.

| Parameter | Specification | Context |

| CAS Number | 109241-90-9 | Unique identifier (Distinct from TBAPF6: 3109-63-5).[1] |

| Melting Point | 135 – 138 °C | Sharp endotherm indicates high purity.[1] |

| Molecular Formula | Cation: | |

| Molecular Weight | 499.64 g/mol | Gravimetric standard.[1][2][3] |

| Appearance | White Crystalline Powder | Yellowing indicates amine degradation.[1] |

| Halide Impurity | Critical for preventing anodic breakdown.[1] | |

| Solubility | High: DCM, THF, AcetoneLow: Water, Hexane | Used in organic phase electrochemistry.[1] |

Thermodynamic Analysis

The melting point of THAPF6 (135–138 °C) is significantly lower than that of TBAPF6 (~244 °C).[1] This depression is caused by the cationic radius effect .[1] The bulky tetrahexyl chains increase the distance between the cation and anion centers, reducing the lattice energy (

Experimental Protocol: Purification & Validation

Commercial grade THAPF6 (typically 97-98%) often contains trace bromide (

Workflow Visualization

The following diagram outlines the self-validating purification loop.

Caption: Recrystallization workflow ensuring removal of halide impurities and moisture. The DSC checkpoint acts as the Go/No-Go gate.[1]

Step-by-Step Protocol

A. Recrystallization (Removal of Halides)[1]

-

Dissolution: Dissolve 10 g of crude THAPF6 in the minimum amount of absolute ethanol (~25–30 mL) at 60 °C. Ensure complete dissolution.

-

Anti-solvent Addition: Slowly add warm deionized water (~10–15 mL) until the solution becomes slightly turbid.[1]

-

Crystallization: Allow the solution to cool to room temperature slowly (2 hours), then place in a refrigerator (4 °C) for 12 hours. Rapid cooling traps impurities.[1]

-

Filtration: Collect crystals via vacuum filtration using a sintered glass funnel. Wash twice with ice-cold water to remove residual bromide salts (KBr is highly water-soluble; THAPF6 is not).[1]

B. Drying (Removal of Moisture)

Critical Step:[1] Water is a common impurity that narrows the electrochemical window.[1]

-

Transfer crystals to a vacuum drying pistol or oven.[1]

-

Dry at 80 °C for 24 hours under high vacuum (<1 mbar).

-

Validation: Perform a melting point check. If the onset is <135 °C, repeat the drying process.

Electrochemical Characterization

Once purified, the electrolyte must be characterized to define its operational limits (Electrochemical Window).[1][4]

The Electrochemical Window (EW)

The EW is the potential range where the electrolyte is inert.[1] For THAPF6 in acetonitrile:

-

Cathodic Limit (Reduction): Defined by the reduction of the ammonium cation (

).[1] Typically -2.7 V to -3.0 V vs. -

Anodic Limit (Oxidation): Defined by the oxidation of the

anion.[1] Typically > +3.0 V vs.

Protocol: Cyclic Voltammetry (CV) Assessment

-

Setup: 3-electrode cell (Working: Pt disk; Counter: Pt wire; Ref: Ag/Ag+ non-aqueous).

-

Solution: 0.1 M THAPF6 in anhydrous Acetonitrile (water <10 ppm).

-

Scan: 100 mV/s from 0 V

+3.5 V (anodic) and 0 V -

Criteria: The "window" is defined at the potential where current density exceeds 100 µA/cm² .[1]

Caption: The operational window is bounded by the redox stability of the Tetrahexylammonium cation and the Hexafluorophosphate anion.

References

-

Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification (CAS 109241-90-9).[1][2] Retrieved from .[1]

-

ChemicalBook. Tetrahexylammonium hexafluorophosphate Properties and Melting Point Data. Retrieved from .[1]

-

Bedard, R. L., & Dahl, L. F. (1986).[1] Purification of Quaternary Ammonium Hexafluorophosphates.[1][5][6] Journal of the American Chemical Society.[1] (Standard protocol adapted for Hexyl analog).[1]

-

Santa Cruz Biotechnology. Tetrahexylammonium hexafluorophosphate (CAS 109241-90-9).[1][2][7] Retrieved from .[1]

-

BenchChem. Electrochemical Windows of Ammonium Salts in Acetonitrile. Retrieved from .[1]

Sources

- 1. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. 四己基六氟磷酸铵 ≥97.0% (gravimetric) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 四己基六氟磷酸铵 ≥97.0% (gravimetric) | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

- 7. TETRAHEXYLAMMONIUM HEXAFLUOROPHOSPHATE CAS#: 109241-90-9 [m.chemicalbook.com]

Electrochemical Window of Tetrahexylammonium Hexafluorophosphate (THA-PF₆)

The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers working at the interface of electrochemistry and organic phase analysis.

A Technical Guide for Low-Dielectric Media & Lipophilic Drug Analysis

Executive Summary

Tetrahexylammonium hexafluorophosphate (THA-PF₆) is a specialized supporting electrolyte designed for electrochemical investigations in low-dielectric constant solvents (e.g., dichloromethane, tetrahydrofuran, toluene/acetonitrile mixtures).[1] While the industry standard, Tetrabutylammonium hexafluorophosphate (TBAPF₆), suffices for acetonitrile-based studies, it frequently fails in highly non-polar environments due to ion-pairing and solubility limits.[1]

For drug development professionals, THA-PF₆ is the critical enabler for studying the redox behavior of highly lipophilic drug candidates.[1] Its extended alkyl chains provide two distinct advantages:

-

Enhanced Solubility: Solubilizes in solvents capable of dissolving hydrophobic pharmaceutical intermediates.[1]

-

Widened Cathodic Stability: The steric bulk of the hexyl chains effectively shields the nitrogen cation center, mitigating reductive decomposition and minimizing ion-pairing effects that distort voltammetric data.[1]

Fundamental Principles & Electrochemical Window

The electrochemical window is defined by the anodic limit (oxidation of the anion or solvent) and the cathodic limit (reduction of the cation or solvent).

The Stability Mechanism

-

Anodic Limit (Oxidation): Governed by the hexafluorophosphate (PF₆⁻) anion.[1] It is exceptionally stable, typically resisting oxidation up to +3.0 V vs. SCE in acetonitrile.[1]

-

Cathodic Limit (Reduction): Governed by the tetrahexylammonium (THA⁺) cation.[1] The reduction of quaternary ammonium salts involves the cleavage of the C-N bond. The hexyl chains of THA⁺ provide greater steric hindrance compared to butyl (TBA⁺) or ethyl (TEA⁺) groups, slightly shifting the cathodic limit to more negative potentials and, crucially, preventing the adsorption of the cation onto the electrode surface.

Operational Potential Windows

The following values represent the operational windows where the background current remains below the threshold (typically < 10 µA/cm²) for accurate analysis.

| Solvent | Dielectric Constant ( | Electrolyte | Anodic Limit (V) | Cathodic Limit (V) | Window Width (V) | Primary Utility |

| Acetonitrile (MeCN) | 37.5 | THA-PF₆ | +3.2 | -2.8 | ~6.0 | General Screening |

| Dichloromethane (DCM) | 8.9 | THA-PF₆ | +1.8* | -1.7 | ~3.5 | Lipophilic Drugs |

| Tetrahydrofuran (THF) | 7.5 | THA-PF₆ | +1.5 | -3.0 | ~4.5 | Reductive Processes |

| Benzonitrile | 25.2 | THA-PF₆ | +2.5 | -2.5 | ~5.0 | High-Temp Studies |

*Note: In DCM, the anodic limit is often truncated by the oxidation of the solvent itself (forming Cl₂/Cl radical species) rather than the electrolyte.

Mechanistic Advantage: Ion Pairing & Dissociation

In low-polarity solvents (DCM, THF), standard electrolytes like TBAPF₆ exist largely as ion pairs rather than free ions.[1] This causes high solution resistance (iR drop) and distorts cyclic voltammetry (CV) peaks, leading to erroneous

THA-PF₆ solves this via the "Stokes Radius Effect":

The larger hydrodynamic radius of the THA⁺ cation weakens the electrostatic attraction with the PF₆⁻ anion.

-

Result: Higher dissociation constants (

) in solvents with

Caption: Comparison of ion-pairing effects in low-dielectric media. THA-PF₆ maintains dissociation, preventing experimental artifacts.

Experimental Protocol: Synthesis & Purification

Commercial THA-PF₆ (often 97-98%) contains halide impurities (Br⁻) from the precursor.[1] Bromide is electroactive (oxidizes at ~+1.0 V), which can mask drug metabolite signals.[1] Self-purification is mandatory for pharmaceutical-grade analysis. [1]

Synthesis (Metathesis)[1]

-

Reagents: Dissolve Tetrahexylammonium Bromide (THABr) (1 eq) in minimal hot water. Dissolve Potassium Hexafluorophosphate (KPF₆) (1.1 eq) in separate hot water.

-

Mixing: Slowly add the KPF₆ solution to the THABr solution with vigorous stirring. THA-PF₆ is hydrophobic and will precipitate immediately as a white solid.[1]

-

Filtration: Filter the precipitate and wash extensively with cold water to remove KBr and excess KPF₆.[1]

Purification (Recrystallization)

This step removes trace water and occluded halides.[1]

-

Solvent System: Ethanol/Water (3:1 ratio) or pure Ethyl Acetate.[1]

-

Procedure:

-

Dissolve crude THA-PF₆ in boiling ethanol.

-

Add warm water dropwise until persistent cloudiness appears.[1]

-

Cool slowly to room temperature, then to 4°C.

-

Collect crystals and dry under high vacuum (0.1 Torr) at 60°C for 24 hours.

-

-

Validation: Perform a "blank" CV scan in MeCN.[1] The window must be flat (current < 1 µA) between -2.5 V and +2.5 V.[1]

Caption: Purification workflow ensuring removal of electroactive bromide impurities before use.

Protocol for Determination of Electrochemical Window

This protocol uses an internal standard (Ferrocene) to reference the potential window, ensuring data is transferable between labs.[1]

Reagents & Setup

-

Solvent: HPLC-grade Dichloromethane (DCM) or Acetonitrile (MeCN), dried over activated 3Å molecular sieves.[1]

-

Electrolyte: Purified THA-PF₆ (0.1 M).[1]

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[1][2]

-

Reference Electrode: Ag wire pseudo-reference (calibrated in situ).

Measurement Steps

-

Blank Scan: Degas the 0.1 M THA-PF₆ solution with Argon for 10 minutes. Scan from 0 V → +3.0 V → -3.0 V → 0 V at 100 mV/s.[1]

-

Identify Cutoffs: Determine the potential where current exceeds 10 µA. These are your uncalibrated limits.

-

Calibration: Add Ferrocene (Fc) to a concentration of 1 mM.

-

Reference Scan: Run the CV again. Observe the reversible Fc/Fc⁺ couple.

-

Data Processing: Shift the potential axis so that

(or 0.64 V vs SHE). Report the window limits relative to this standard.

References

-

Electrochemical Window Comparison

-

Solubility & Ion Association

-

Applications in Polyoxometalates (Low Dielectric Media)

-

Synthesis & Purification

Sources

Tetrahexylammonium hexafluorophosphate structure and formula

Technical Guide: Tetrahexylammonium Hexafluorophosphate ( )

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF

For drug development professionals, THAPF

-

Electrochemical Analysis: A supporting electrolyte with a wide potential window, enabling the voltammetric characterization of oxidation-prone pharmaceutical intermediates.

-

Pharmaceutical Sensing: A robust ion-exchanger in polymeric membrane sensors, essential for the potentiometric detection of anionic drugs (e.g., diclofenac, ibuprofen) in complex biological matrices.

Chemical Identity & Structural Analysis[1][2]

THAPF

Physicochemical Data Profile[2][3]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 499.64 g/mol |

| CAS Number | 109241-90-9 |

| Appearance | White crystalline powder |

| Melting Point | 135–138 °C |

| Solubility | Soluble in acetonitrile, DCM, acetone; Insoluble in water. |

| Electrochemical Window | ~5.0 V (approx. -2.7 V to +2.3 V vs. Ag/AgCl in MeCN) |

| Hygroscopicity | Low (hydrophobic nature reduces water uptake compared to TBA salts) |

Structural Composition Diagram

The following diagram illustrates the ionic dissociation and functional components of the molecule.

Caption: Structural decomposition of THAPF6 highlighting the functional roles of the cation (solubility/retention) and anion (stability).

Synthesis & Purification Protocol: Electrochemical Grade

For high-sensitivity applications like Cyclic Voltammetry (CV) or trace-level sensing, commercial purity (97-98%) is often insufficient. Halide impurities (

Scientific Rationale: The synthesis utilizes a metathesis reaction.[1][2][3][4] Because THAPF

Experimental Workflow

Reagents:

-

Tetrahexylammonium bromide (THABr) or chloride.

-

Potassium hexafluorophosphate (

) or Ammonium hexafluorophosphate ( -

Solvents: Deionized Water (Milli-Q), Methanol, Ethanol (for recrystallization).

Protocol:

-

Metathesis: Dissolve stoichiometric amounts of THABr and

separately in minimal warm water/methanol (1:1 v/v). -

Precipitation: Slowly add the

solution to the THABr solution with vigorous stirring. THAPF -

Filtration: Filter the precipitate and wash extensively with cold water to remove byproduct salts (

, excess precursors). -

Purification (Recrystallization):

-

Dissolve the crude solid in hot ethanol (or ethyl acetate).

-

Filter while hot to remove insoluble particulate matter.

-

Allow to cool slowly to 4°C to crystallize.

-

Note: For ultra-high purity, repeat this step twice.

-

-

Drying: Dry the crystals under high vacuum at 80°C for 24 hours to remove trace solvents and moisture.

Synthesis Process Diagram

Caption: Step-by-step purification workflow to ensure removal of redox-active halide impurities and trace moisture.

Applications in Pharmaceutical Research[5][8][9]

Electrochemical Sensing & Voltammetry

In drug development, characterizing the redox properties of a New Chemical Entity (NCE) is vital. THAPF

-

Mechanism: The large

cation forms an "ion pair" with anionic drug intermediates, stabilizing them in low-dielectric solvents. -

Advantage: The

anion is resistant to oxidation up to very high potentials (+3.0 V vs SCE), allowing the study of high-potential oxidation of drug molecules without electrolyte breakdown.

Ion-Selective Electrodes (ISEs) for Drug Detection

THAPF

-

Role: It provides the lipophilic cationic sites (

) required to extract anionic drugs (e.g., Diclofenac -

Selectivity: The extreme lipophilicity of the tetrahexyl chain prevents the salt from leaching out of the membrane over time, significantly extending the sensor's lifespan compared to tetrabutylammonium analogs.

ISE Membrane Fabrication Protocol:

-

Matrix: High molecular weight PVC (~30%).

-

Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) (~65%) to solvate the membrane.

-

Ion-Exchanger: THAPF

(1-5%) to set the transmembrane potential. -

Ionophore: (Optional) Specific host molecule for the target drug.

Caption: Mechanism of potential generation in an ISE. THAPF6 facilitates the extraction of the anionic drug into the membrane.

References

-

Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification. Retrieved from .

-

ChemicalBook. Tetraethylammonium hexafluorophosphate Properties and Applications. Retrieved from .

-

BenchChem. Solubility and Electrochemical Window of Ammonium Hexafluorophosphates. Retrieved from .

-

ResearchGate. Ion Selective Electrodes in Pharmaceutical Analysis - A Review. Retrieved from .

-

National Institutes of Health (NIH). Electrochemical Late-Stage Functionalization in Drug Discovery. Retrieved from .

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Formation of tetrasubstituted C–C double bonds via olefin metathesis: challenges, catalysts, and applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: The Hexafluorophosphate Anion (PF₆⁻)

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Battery Engineers

Introduction: The "Privileged" Non-Coordinating Anion

The hexafluorophosphate anion (

For researchers,

However, a common misconception is that

Part 1: Structural & Physicochemical Fundamentals[2]

The utility of

| Property | Value/Description | Implication for Research |

| Geometry | Octahedral ( | High symmetry leads to low lattice energies in salts, enhancing solubility in organic solvents. |

| Ionic Radius | ~2.5 Å | Large size reduces ion pairing strength, promoting ionic dissociation (high conductivity).[2] |

| Oxidation Limit | > 4.5 V vs. Li/Li⁺ | Exceptional electrochemical stability window, enabling high-voltage battery cathodes.[2] |

| Hydrophobicity | High | Basis for hydrophobic Ionic Liquids (e.g., [BMIM][PF₆]); creates biphasic systems with water. |

The Coordination Myth:

While termed "non-coordinating,"

Part 2: The Stability Paradox (Hydrolysis & Decomposition)

The most critical failure mode for

The Decomposition Mechanism[3][4][5][6]

-

Thermal Dissociation: In equilibrium, salts like

dissociate into solid fluoride and the strong Lewis acid -

Water Attack:

is extremely reactive toward moisture, forming phosphoryl fluoride ( -

Propagation:

further hydrolyzes to release more HF, dropping the pH and accelerating Step 1.[2]

DOT Diagram 1: The Autocatalytic Hydrolysis Cascade This diagram illustrates the feedback loop that leads to electrolyte failure or reagent degradation.

Caption: The acid-catalyzed decomposition of hexafluorophosphate. Note the red dashed line indicating the autocatalytic feedback loop driven by HF generation.

Part 3: Applications in Energy Storage (Li-Ion Batteries)

In Lithium-ion batteries,

-

The SEI Role: The decomposition product

reacts with organic carbonate solvents (EC/DMC) to initiate ring-opening polymerization. This helps form the Solid Electrolyte Interphase (SEI) on the anode, which prevents sustained electrolyte decomposition. -

The Risk: Excessive thermal stress (>60°C) shifts the equilibrium toward

and

Part 4: Applications in Drug Development (Peptide Synthesis)

In pharmaceutical synthesis,

-

Solubility Engineering: The lipophilic nature of

ensures that coupling reagents are soluble in organic solvents (DMF, NMP) used in Solid Phase Peptide Synthesis (SPPS). -

Safety Note: While HATU is stable as a solid, solutions in DMF can degrade over time.[2] The breakdown produces HF, which can prematurely deprotect acid-labile protecting groups (like Boc) or corrode automated synthesizers.

DOT Diagram 2: Role in Peptide Coupling (HATU)

Caption: The PF6 anion provides necessary solubility for the uronium cation but does not participate in the nucleophilic attack, preventing side reactions.

Part 5: Validated Experimental Protocols

Protocol A: Assessing Hydrolytic Stability via NMR

Use this protocol to validate the purity of LiPF6 electrolytes or Ionic Liquids before sensitive applications.

Principle:

-

Sample Prep: Dissolve 20 mg of the salt in 0.6 mL of anhydrous deuterated solvent (e.g.,

or DMSO-d6). Note: Do not use -

Instrument Setup: Configure for

NMR (coupled) and -

Acquisition:

-

NMR: Look for the characteristic septet of

-

NMR: Look for the doublet of

-

NMR: Look for the characteristic septet of

-

Analysis (The Self-Validation Step):

Protocol B: Emergency Neutralization of HF from PF6 Decomposition

Use this workflow if a PF6-containing reaction vessel releases white fumes (HF/POF3).

-

Identification: White fumes upon exposure to air indicate

hydrolyzing to HF.[2] -

Quenching: Do not add water directly (exothermic acceleration).[2]

-

Step 1: Add solid Calcium Oxide (CaO) or Calcium Carbonate (

) to the reaction mixture. This precipitates fluoride as insoluble -

Step 2: Slowly add a weak base solution (Sodium Bicarbonate) after the solid addition to neutralize remaining acidity.[2]

-

Verification: Test the pH of the aqueous phase. It must be neutral (pH 7) before disposal.[2]

References

-

Mechanism of LiPF6 Decomposition: Yang, H., et al. "Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6."[2][3][5] Journal of Power Sources, 2006.[2] [Link]

-

Hydrolysis Kinetics: Freire, M. G., et al. "Hydrolytic stability of fluorinated ionic liquids."[2] Journal of Chemical & Engineering Data, 2010.[2] [Link]

-

Peptide Coupling Reagents (HATU): Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[2][7] Journal of the American Chemical Society, 1993. [Link]

-

Toxicity of PF6 Ionic Liquids: Swatloski, R. P., et al. "Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate."[2] Green Chemistry, 2003.[2][8] [Link]

-

SEI Formation Mechanisms: Goodenough, J. B., & Kim, Y.[2] "Challenges for Rechargeable Li Batteries." Chemistry of Materials, 2010.[2] [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Hexafluorophosphate | F6P- | CID 9886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Lipophilicity of Quaternary Ammonium Salts: A Technical Guide to Ion-Pair Partitioning

Executive Summary

Quaternary Ammonium Salts (QAS) represent a unique physicochemical challenge in drug development and formulation science. Unlike neutral or ionizable amines, QAS possess a permanent positive charge independent of pH. Consequently, the standard definition of lipophilicity (

This guide provides a rigorous technical framework for accurately measuring, predicting, and interpreting the lipophilicity of QAS. It moves beyond standard protocols to address the specific electrostatic realities of permanent cations.

Part 1: The Physicochemical Paradox

Standard lipophilicity assays assume a neutral species partitioning between an aqueous and an organic phase. For QAS (

The Ion-Pair Mechanism

The partitioning of a QAS is governed by the formation of a neutral ion pair in the organic phase. The apparent partition coefficient (

The apparent distribution ratio (

Implication: You cannot report the lipophilicity of a QAS without explicitly defining the counter-ion and its concentration. A QAS paired with Chloride (

Visualization: The Thermodynamic Cycle of Ion-Pairing

The following diagram illustrates the thermodynamic cycle distinguishing neutral partitioning from ion-pair partitioning.

Figure 1: Thermodynamic cycle showing that QAS partitioning requires the co-extraction of a counter-anion to maintain electroneutrality in the organic phase.

Part 2: The Counter-Ion Effect

The choice of counter-ion is the "tuning knob" for QAS lipophilicity. In biological systems, the relevant ions are usually

Table 1: Impact of Counter-Ions on Apparent Lipophilicity

| Counter-Ion Class | Examples | Application Context | |

| Hydrophilic | Chloride ( | Baseline (Low) | Physiological saline, standard formulations. |

| Chaotropic | Iodide ( | +1.0 to +2.0 | HPLC mobile phase modifiers to improve peak shape. |

| Lipophilic | Picrate, Toluene Sulfonate | +3.0 to +4.0 | Shake-flask extraction assays (historical gold standard). |

| Biomimetic | Phosphatidylcholine (Heads) | Variable | Interaction with cell membranes (BBB penetration). |

Part 3: Experimental Methodologies

Protocol A: The Modified Shake-Flask Method (Ion-Pair Extraction)

Standard shake-flask methods fail for QAS because the concentration in octanol is often below the limit of detection (LOD) when using chloride salts.

Objective: Determine the intrinsic lipophilicity by using a surrogate lipophilic anion (Picrate) to force extraction, then back-calculating.

Self-Validating Protocol:

-

Phase Pre-saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Preparation:

-

Prepare a stock solution of the QAS (

) in the pre-saturated aqueous phase. -

Add Sodium Picrate (

) to the aqueous phase. Note: The excess picrate drives the equilibrium.

-

-

Equilibration:

-

Mix equal volumes (e.g., 2 mL) of the QAS/Picrate aqueous solution and pre-saturated octanol.

-

Shake mechanically for 60 minutes at 25°C.

-

Centrifuge at 3000g for 20 minutes to break emulsions (critical for surfactants).

-

-

Quantification (The Validation Step):

-

Measure the concentration of the QAS in the aqueous phase before (

) and after ( -

Mass Balance Check: Calculate

. If

-

-

Calculation:

Report as

Protocol B: IAM Chromatography (The High-Throughput Surrogate)

For drug development, we care less about octanol and more about membrane interaction. Immobilized Artificial Membrane (IAM) chromatography is the superior technique for QAS.

Mechanism: The stationary phase consists of phosphatidylcholine covalently bound to silica.[1] It mimics the fluid mosaic model, allowing the QAS to interact with the phosphate head groups (electrostatic) and the alkyl chains (hydrophobic).

Workflow Diagram:

Figure 2: IAM Chromatography workflow. This method accounts for both the hydrophobic and electrostatic interactions critical for QAS behavior in vivo.

Data Interpretation:

- : The retention factor on the IAM column.

-

Correlation: For QAS,

correlates better with Blood-Brain Barrier (BBB) penetration than

Part 4: Computational Prediction Challenges

Standard algorithms (CLOGP, ALOGP) are trained primarily on neutral molecules. When applied to QAS, they often:

-

Ignore the charge, treating the nitrogen as a neutral amine (Overestimation of lipophilicity).

-

Apply a generic "ionic penalty" that is too severe (Underestimation).

Best Practice: Use QM-corrected methods or Fragmental methods with specific cationic corrections .

-

COSMO-RS: Uses quantum chemical calculations to predict the screening charge density. It handles ions significantly better than additive methods.

-

Parameter: Calculate

References

-

Valkó, K., et al. (2000).[2] "Rapid-gradient HPLC method for measuring drug interactions with immobilized artificial membrane: Comparison with other lipophilicity measures." Journal of Pharmaceutical Sciences.

-

Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.

-

Tsopelas, F., et al. (2017).[3] "Immobilized Artificial Membrane (IAM) chromatography: An invaluable tool in medicinal chemistry and in environmental sciences." ADMET and DMPK.

-

Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews.

-

Pidgeon, C., et al. (1995). "IAM chromatography: an in vitro screen for predicting drug membrane permeability."[1] Journal of Medicinal Chemistry.

Sources

- 1. IAM Chromatography Columns | Regis Technologies [registech.com]

- 2. Can Immobilized Artificial Membrane Chromatography Support the Characterization of Antimicrobial Peptide Origin Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immobilized artificial membrane chromatography... - Pergamos [pergamos.lib.uoa.gr]

Methodological & Application

Advanced Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization in Li-ion Half-Cells

Application Note: AN-LIB-042

Abstract & Scope

This application note details a rigorous protocol for characterizing the Solid Electrolyte Interphase (SEI) in lithium-ion batteries using Electrochemical Impedance Spectroscopy (EIS). Unlike Direct Current (DC) methods, EIS allows for the deconvolution of kinetic processes occurring at different timescales. This guide focuses on the 3-electrode Swagelok cell configuration , which is essential for isolating working electrode (WE) impedance from the counter electrode (CE), a common source of error in standard coin-cell research.

Introduction: The "Drug Delivery" System of Batteries

In drug development, the efficacy of a molecule is often limited by its delivery vehicle. In Lithium-Ion Batteries (LIBs), the Solid Electrolyte Interphase (SEI) functions similarly. It is a passivation layer formed on the anode surface that dictates the kinetics of lithium intercalation.

-

Too thick: Ionic conductivity drops (high impedance), causing power fade.

-

Too thin/unstable: Continuous electrolyte consumption leads to capacity fade.

EIS is the primary "assay" used to quantify this layer's health without destroying the sample. However, data validity is often compromised by non-linearity and non-stationarity. This protocol establishes a self-validating workflow to ensure data integrity.

Experimental Workflow

The following diagram outlines the critical path for high-fidelity EIS data acquisition.

Figure 1: Critical path for EIS data acquisition. Red nodes indicate "Stop/Go" decision points essential for data integrity.

Experimental Protocol

4.1 Cell Configuration: The 3-Electrode Necessity

Standard 2-electrode coin cells measure the sum of the Anode and Cathode impedance. To study the SEI specifically on the Anode, a Reference Electrode (RE) is required to decouple the signals.

Table 1: Configuration Comparison

| Feature | 2-Electrode Coin Cell | 3-Electrode Swagelok Cell |

| Measured Impedance | ||

| Reference Potential | Floating (Drifts with SOC) | Fixed (e.g., Li metal or Ag/Ag+) |

| Artifact Risk | High (Cathode impedance masks Anode SEI) | Low (Isolates specific interface) |

| Application | Commercial prototyping | Mechanistic Research (Recommended) |

4.2 Step-by-Step Methodology

Step 1: Assembly (Glovebox Environment)

-

Condition:

ppm, -

Setup: Assemble the Swagelok cell with the Working Electrode (WE) (e.g., Graphite), Counter Electrode (CE) (e.g., Li Metal), and Reference Electrode (RE) (Li wire).

-

Critical Insight: Ensure the RE is placed centrally but does not block the ionic path between WE and CE. Misplacement leads to "geometric capacitance" artifacts in high-frequency regions.

Step 2: Thermal & OCV Equilibration

-

Protocol: Place cell in a thermal chamber at 25°C (±0.1°C). Connect to the potentiostat and rest at Open Circuit Voltage (OCV) for 2–4 hours.

-

Causality: Impedance is exponentially dependent on temperature (Arrhenius behavior). A 1°C drift can alter

(Charge Transfer Resistance) by >5%, invalidating the measurement. -

Stop Criteria: Change in voltage (

) must be

Step 3: EIS Parameters (Potentiostatic Mode)

-

Frequency Range: 100 kHz to 10 mHz.

-

High Freq (kHz): Captures Inductance (

) and Bulk Resistance ( -

Mid Freq (Hz): Captures SEI and Charge Transfer (

). -

Low Freq (mHz): Captures Diffusion (Warburg).

-

-

Amplitude (

): 10 mV.[1][2]-

Why: Electrochemical systems are non-linear. The excitation signal must be small enough to approximate a linear response (pseudo-linearity) but large enough to maintain a Signal-to-Noise Ratio (SNR) > 10.

-

Data Validation & Analysis

5.1 The Kramers-Kronig (K-K) Test

Before fitting any model, the raw data must be validated. The K-K transform dictates that the Real (

-

Linearity: Amplitude was too high.

-

Causality: Noise or external interference.

-

Stability: The battery voltage drifted during the scan (non-stationary).

Protocol: Run a K-K compliance check in your software (e.g., EC-Lab or Gamry Echem Analyst). If the

5.2 Equivalent Circuit Modeling (ECM)

Once validated, fit the data to a modified Randles Circuit.

Figure 2: Modified Randles Circuit for SEI Analysis. Note: CPE (Constant Phase Element) is used instead of pure Capacitance to account for electrode surface roughness.

Parameter Interpretation:

- (High Freq Intercept): Resistance of the electrolyte + separator. An increase here indicates electrolyte drying.

- (First Semi-circle): Resistance of Li+ migration through the SEI layer. This is the primary metric for SEI growth.

- (Second Semi-circle): Kinetics of the electron transfer at the electrode surface.

References

-

BioLogic Learning Center. "Two questions about Kramers-Kronig transformations." Application Note 15. [Link]

-

Arbin Instruments. "Three-Electrode Battery Testing." Arbin Technical Notes. [Link]

-

Choi, W. et al. "Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries." Journal of Electrochemical Science and Technology, 2020. [Link]

-

Zhu, J. et al. "Electrochemical Impedance Spectroscopy With Practical Rest-Times for Battery Management Applications." IEEE Access, 2021. [Link]

Sources

Application Note: Characterization and Optimization of Redox-Active Molecules (ROMs) in Flow Battery Electrolytes

Executive Summary

The transition from vanadium-based systems to Organic Redox Flow Batteries (ORFBs) represents a paradigm shift in grid-scale energy storage. Unlike solid-state batteries (Li-ion), where capacity and power are coupled, RFBs decouple energy (electrolyte volume) from power (stack size).

For researchers with backgrounds in drug development or organic synthesis, the design of Redox-Active Molecules (ROMs) —such as quinones, nitroxides, and viologens—offers a direct translation of skills. This guide outlines the rigorous protocols required to characterize the "role" of these molecules within the electrolyte, moving from fundamental electrochemical kinetics to full-system validation.

Part 1: The Role of the Electrolyte in RFBs[1]

In an RFB, the electrolyte is not merely a conductive medium; it is the active fuel . The role of the electrolyte is governed by three critical parameters that must be optimized simultaneously:

-

Thermodynamic Role: Determining the Cell Voltage (

). -

Kinetic Role: Determining the rate of electron transfer (

) and power density. -

Mass Transport Role: Determining the limiting current density via viscosity (

) and diffusion (

Comparative Metrics: Aqueous vs. Non-Aqueous Systems[1]

| Parameter | Aqueous Electrolytes | Non-Aqueous (Organic) Electrolytes | Target Role |

| Solvent Window | ~1.23 V (limited by | 2.0 V – 5.0 V | Energy Density |

| Conductivity | High (>100 mS/cm) | Low (<10 mS/cm) | Power Density |

| Solubility | Limited (requires functionalization) | High (tunable) | Energy Density |

| Cost | Low | High (requires dry room) | Scalability |

Part 2: Fundamental Characterization Protocols

Protocol A: Cyclic Voltammetry (CV) – The Diagnostic Scan

Objective: Establish reversibility, redox potential (

Reagents & Setup:

-

Working Electrode (WE): Glassy Carbon (3 mm dia), polished with 0.05

alumina. -

Counter Electrode (CE): Platinum wire/mesh.

-

Reference Electrode (RE): Ag/AgCl (aqueous) or Ag/Ag

(non-aqueous). -

Internal Standard: Ferrocene (

) is mandatory for non-aqueous systems to normalize potential drift.

Step-by-Step Methodology:

-

Solution Prep: Dissolve 1–5 mM of analyte in supporting electrolyte (e.g., 0.5 M

or 0.1 M -

OCV Measurement: Record Open Circuit Voltage for 60s to ensure stability.

-

Scan Rate Study: Perform CVs at scan rates (

) of 10, 20, 50, 100, 200, and 500 mV/s. -

IR Compensation: Apply 85% iR-drop compensation via the potentiostat software (measure

via high-frequency impedance first).

Self-Validating Criteria:

-

Reversibility Check: Peak separation

(theoretical).[1] If -

Diffusion Control: Plot Peak Current (

) vs. Square Root of Scan Rate (-

Pass: Linear plot (

) indicates diffusion-controlled processes (Randles-Sevcik behavior). -

Fail: Non-zero intercept or non-linearity suggests adsorption or chemical side reactions.

-

Protocol B: Rotating Disk Electrode (RDE) – Kinetic Analysis

Objective: Isolate mass transport from electron transfer kinetics using the Levich Equation .

Theory:

The limiting current (

Methodology:

-

Setup: Use the same 3-electrode setup but with an RDE rotator.

-

Linear Sweep Voltammetry (LSV): Sweep potential across the redox feature at a slow rate (5–10 mV/s) to ensure steady-state conditions.

-

Rotation Steps: Record LSVs at 400, 900, 1600, 2500, and 3600 RPM.

-

Koutecký-Levich (K-L) Plot: Plot

vs.

Part 3: Flow Cell Validation & Stability

Once a molecule passes CV/RDE screening, it must be validated in a flow environment. Beaker cells do not capture crossover or pumping losses.

Protocol C: Symmetric Cell Cycling

Objective: Eliminate crossover effects to measure intrinsic molecular stability.

Concept: Use the same electrolyte in both the anolyte and catholyte reservoirs at 50% State of Charge (SOC). This ensures that any species crossing the membrane is chemically identical to the species on the other side, nullifying crossover capacity fade.

Workflow:

-

Assembly: Sandwich a membrane (e.g., Nafion 212 or Daramic) between carbon felt electrodes.

-

Formation: Charge a single batch of electrolyte to 50% SOC in a bulk electrolysis cell.

-

Distribution: Split this 50% SOC electrolyte into two reservoirs (Pos and Neg).

-

Cycling: Cycle at constant current (

) within narrow voltage limits. -

Analysis: Any capacity fade observed here is strictly due to molecular decomposition , not crossover.

Visualization: RFB Architecture & Logic

Part 4: Degradation Forensics (Post-Mortem)

When capacity fade occurs, you must identify the mechanism: Chemical Decomposition vs. Crossover .

Protocol:

-

Harvesting: Extract 100

aliquots from tanks after 10, 50, and 100 cycles. -

UV-Vis Spectroscopy:

-

Dilute samples to linear absorbance range.

-

Compare spectra to pristine uncycled material.

-

Indicator: New peaks or baseline shifts indicate decomposition products (e.g., Michael addition in quinones [1]).

-

-

1H-NMR (Nuclear Magnetic Resonance):

-

For organic electrolytes, NMR is the gold standard.

-

Look for loss of aromatic proton signals or appearance of hydrolysis peaks.

-

Visualization: Characterization Workflow

References

-

Understanding Capacity Fade in Organic Redox-Flow Batteries. Nature Energy / NIH. (2023). Elucidates Michael attack decay mechanisms in quinones. Link

-

A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education. (2018). Best practices for CV setup and internal standards. Link

-

Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. (2021). Detailed viscosity and conductivity requirements. Link

-

Levich Analysis: The Principles. BioLogic Learning Center. (2024). Theory and application of RDE for diffusion coefficients. Link

-

Standards for Flow Batteries. Flow Battery Forum. (2025). Overview of IEC/IEEE testing standards for RFB power characterization. Link

Sources

Application Note: Advanced Electropolymerization using Tetrahexylammonium Hexafluorophosphate (THAPF₆)

Executive Summary & Scientific Rationale

While Tetrabutylammonium Hexafluorophosphate (TBAPF₆) remains the industry standard supporting electrolyte, Tetrahexylammonium Hexafluorophosphate (THAPF₆) represents a critical alternative for specific, high-value electrochemical applications.

This guide addresses the use of THAPF₆ (CAS: 5537-29-1) in the electropolymerization of conjugated monomers (e.g., thiophenes, pyrroles, fluorenes). The selection of THAPF₆ is rarely arbitrary; it is driven by two physicochemical necessities:

-

Solubility in Low-Polarity Media: Unlike the butyl analog, the hexyl chains of THAPF₆ provide sufficient lipophilicity to dissolve in non-polar solvents (e.g., Dichloromethane, Chloroform, or Toluene/Acetonitrile mixtures) where standard salts precipitate. This is vital when polymerizing highly hydrophobic monomers.

-

Morphological Templating (The "Spacer Effect"): The sterically bulky tetrahexylammonium cation (

) occupies a larger volume at the electrode-electrolyte interface. Upon polymer deposition and subsequent de-doping, this leaves behind larger "molecular footprints" or voids, enhancing the porosity and ion-diffusion rates of the resulting film.

Physicochemical Properties & Selection Criteria[1][2]

Before initiating synthesis, verify the electrolyte compatibility with your solvent system and electrochemical window requirements.

Table 1: Comparative Properties of Supporting Electrolytes

| Feature | Tetrabutylammonium | Tetrahexylammonium | Impact on Protocol |

| Cation Radius | ~4.9 Å | ~6.5 Å | THA creates larger voids in polymer matrix. |

| Solubility (ACN) | Excellent (>0.5 M) | Excellent (>0.5 M) | Both work in standard Acetonitrile. |

| Solubility (DCM) | Moderate/Good | Superior | Use THA for DCM-based polymerizations. |

| Solubility (Toluene) | Poor | Moderate | THA allows mixed-solvent systems. |

| Oxidation Limit | ~ +3.0 V vs SCE | ~ +2.8 V vs SCE | Sufficient for all standard conducting polymers. |

| Hygroscopicity | High | Moderate | THA is slightly easier to handle in humid air. |

Critical Insight: The electrochemical window of THAPF₆ is slightly narrower than TBAPF₆ due to the easier oxidation of the longer alkyl chains, but it remains stable up to +2.8V (vs. SCE), which covers the polymerization potential of EDOT (+1.2V), Pyrrole (+0.8V), and Thiophene (+1.6V).

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for selecting THAPF₆ and its mechanistic role during the oxidative coupling process.

Figure 1: Decision tree for electrolyte selection and mechanistic flow of THAPF₆ mediated polymerization.

Detailed Experimental Protocol

Protocol: Potentiodynamic Polymerization of Hydrophobic Monomers

Target Application: Synthesis of poly(3-hexylthiophene) (P3HT) or hydrophobic EDOT-derivatives in Dichloromethane (DCM).

Phase A: Reagent Preparation

-

Electrolyte Drying: THAPF₆ is hygroscopic. Dry the salt at 60°C under vacuum for 12 hours prior to use. Water traces effectively kill radical cations, terminating chain growth.

-

Solvent Purification: Use HPLC-grade Dichloromethane (DCM). Ideally, pass through activated alumina or store over 4Å molecular sieves to remove water and ethanol stabilizers.

-

Reference Electrode: Do NOT use aqueous Ag/AgCl. The leakage of water/KCl will contaminate the DCM.

-

Recommendation: Use a Non-Aqueous Ag/Ag⁺ reference (0.01 M AgNO₃ + 0.1 M THAPF₆ in Acetonitrile).

-

Phase B: Electrochemical Cell Setup

-

Working Electrode (WE): Platinum Button, Gold, or ITO glass.

-

Counter Electrode (CE): Platinum Wire/Mesh (Surface area > 10x WE).

-

Reference Electrode (RE): Ag/Ag⁺ (non-aqueous).

Phase C: The Procedure

-

Solution Prep: Prepare 0.1 M THAPF₆ in DCM.

-

Note: Ensure complete dissolution. If the solution is cloudy, sonicate for 5 minutes.

-

-

Blank Scan (Self-Validation): Run a Cyclic Voltammetry (CV) scan of the electrolyte without monomer (0 V to +2.0 V).

-

Pass Criteria: Current should remain negligible (< 1 µA/cm²). Significant current indicates solvent impurities or wet electrolyte.

-

-

Monomer Addition: Add monomer to reach 10 mM concentration. Stir to dissolve.

-

Polymerization (CV Mode):

-

Scan Range: -0.2 V to +1.3 V (Adjust based on monomer onset).

-

Scan Rate: 50–100 mV/s.

-

Cycles: 10–20 cycles.

-

Observation: Look for the "nucleation loop" on the first scan (crossover of forward/reverse trace) and increasing current on subsequent scans, indicating conductive film growth.

-

Phase D: Post-Polymerization Washing (Critical)

THAPF₆ contains large, greasy alkyl chains that adhere strongly to the polymer film.

-

Remove WE from the cell.

-

Rinse 1: Dip in pure DCM (10 seconds) to remove unreacted monomer.

-

Rinse 2: Dip in Acetonitrile (ACN). THAPF₆ is soluble in ACN, but many hydrophobic polymers are not. This helps strip trapped salt without dissolving the film.

-

Dry: Blow dry with Nitrogen.

Troubleshooting & Optimization

| Symptom | Probable Cause (THAPF₆ Specific) | Corrective Action |

| Film "slides" off electrode | DCM swells the polymer excessively; THA cation is too bulky for tight packing. | Switch solvent to a 1:1 mix of DCM:Acetonitrile. The ACN reduces swelling. |

| High Resistivity | "Spacer Effect" is too strong; large cations are blocking inter-chain hopping. | Reduce THAPF₆ concentration to 0.05 M or switch to a smaller cation (TBA) if solubility permits. |

| Reference Drift | THA cation clogging the porous frit of the reference electrode. | Use a double-junction reference electrode. Replace the outer junction solution daily. |

| Cloudy Solution | Salt not fully dissolved or water contamination. | THAPF₆ is hydrophobic; ensure glassware is bone-dry. Sonicate solution.[1] |

Visualizing the Interface

The following diagram details the "Spacer Effect" where the Tetrahexylammonium cation creates a specific double-layer architecture.

Figure 2: Interfacial model showing the steric influence of the bulky Tetrahexylammonium cation.

References

-

Fundamental Properties of Quaternary Ammonium Salts

- Source: BenchChem & ChemicalBook D

- Data: Solubility and electrochemical stability of Tetrahexylammonium Hexafluorophosph

-

Link:

-

Cation Size Effects in Electropolymerization

-

Electrochemical Windows in Organic Solvents

- Title: Electrochemical Characteriz

- Source: MDPI / E-KEM Sciences.

- Relevance: Provides comparative voltage windows for TBA vs. other ammonium salts.

-

Link:

-

Solubility & Application in Non-Polar Media

- Title: Electrochemical Synthesis of Acetonitrile-Soluble PEDOT.

- Source: Nanjing University / ResearchG

- Relevance: Discusses solubility parameters and the necessity of specific electrolytes for hydrophobic polymer processing.

-

Link:

Sources

Ionic conductivity of tetrahexylammonium hexafluorophosphate solutions

Application Note: Ionic Conductivity & Characterization of Tetrahexylammonium Hexafluorophosphate Solutions

Abstract

Tetrahexylammonium hexafluorophosphate (

Introduction: The Physics of Conduction in THA-PF6

The choice of supporting electrolyte dictates the accessible potential window and the ohmic drop (

Mechanistic Insight:

Ionic conductivity (

Where

Materials & Preparation

Scientific Integrity Check: Commercial "electrochemical grade" salts are often insufficient for high-precision work without further purification. Trace halide impurities (

Reagents

-

Solvents: Absolute Ethanol (for purification), Ultra-pure Water (18.2 MΩ·cm), Acetonitrile (HPLC Grade, dried over molecular sieves).

-

Drying Agents: Activated 3Å Molecular Sieves.

Critical Purification Protocol (Recrystallization)

Note: THA-PF6 is hydrophobic and insoluble in water, which is the basis for this purification strategy.

-

Dissolution: Dissolve crude THA-PF6 in the minimum amount of boiling absolute ethanol (~60°C).

-

Precipitation: Slowly add warm ultra-pure water dropwise until the solution becomes just turbid.

-

Crystallization: Reheat to clarify, then allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C overnight. Rapid cooling traps impurities.

-

Filtration: Collect crystals via vacuum filtration using a sintered glass frit. Wash with cold water/ethanol (3:1 mix).

-

Drying: Dry the crystals in a vacuum oven at 80°C for 24 hours. Store in a desiccator or glovebox.

Experimental Protocol: Conductivity Measurement

This protocol uses Electrochemical Impedance Spectroscopy (EIS) for resistance determination, which eliminates polarization errors common in simple DC measurements.

Equipment Setup

-

Potentiostat/Galvanostat: with Frequency Response Analyzer (FRA) module.

-

Conductivity Cell: 2-electrode platinum plate cell (platanized black is preferred for high surface area).

-

Thermostat: Water bath circulator stable to ±0.1°C.

Workflow Diagram

Figure 1: Step-by-step workflow for the precise determination of ionic conductivity.

Measurement Steps

-

Cell Constant Determination (

): Measure the resistance ( -

Blank Measurement: Measure the conductivity of the pure solvent. It should be negligible (< 1 µS/cm).

-

Sample Measurement:

-

Prepare a stock solution (e.g., 10 mM THA-PF6).

-

Perform serial dilutions.

-

Measure Impedance at Open Circuit Potential (OCP).

-

Data Extraction: Plot the Nyquist diagram (Z'' vs Z'). The intercept with the Z' (real) axis at high frequency corresponds to the solution resistance (

).

-

Data Analysis & Interpretation

Calculation of Molar Conductivity

Convert raw resistance to conductivity (

The Kohlrausch Plot

For strong electrolytes like THA-PF6 in polar organic solvents, plotting

- (Limiting Molar Conductivity): The y-intercept. This represents the conductivity at infinite dilution where ion-ion interactions are zero.[3]

-

Deviation: A downward curve at higher concentrations indicates ion pairing (formation of neutral

pairs), which is common in solvents with lower dielectric constants (e.g., DCM, THF).

Comparative Data: Cation Effects

The following table illustrates the impact of cation size on conductivity in Acetonitrile (ACN) at 25°C.

| Cation Type | Radius (Å) | Limiting Mobility ( | Solubility (Non-polar) | |

| Tetramethyl ( | 2.8 | High | ~190 | Low |

| Tetrabutyl ( | 4.9 | Medium | ~160 | Good |

| Tetrahexyl ( | 6.5 (est) | Low | ~145 (est) | Excellent |

Note: Values are approximate.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Background Conductivity | Solvent contamination or wet salt. | Dry solvent with 3Å sieves; Recrystallize salt. |

| Non-Linear Kohlrausch Plot | Ion pairing or weak electrolyte behavior. | Use Fuoss-Onsager equation for analysis; Check solvent dielectric constant. |

| Drifting Resistance | Temperature fluctuation or bubble formation. | Use thermostated bath; Degas solution with Argon before measuring. |

| Narrow Potential Window | Water contamination ( | Add activated alumina to the electrochemical cell; Verify dryness via Karl-Fischer titration. |

References

-

Zoski, C. G. (2007).[4][5] Handbook of Electrochemistry. Elsevier.[4] (Definitive source for electrochemical constants and protocols).

-

Barthel, J., et al. (1998). "Electrolyte Data Collection Part 2: Dielectric Properties of Water and Aqueous Electrolyte Solutions." Chemistry Data Series, Vol. XII. (Source for conductivity theories).[3][4][5]

-

Izutsu, K. (2009). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.[6] (Detailed discussion on solvent effects and ion pairing in organic media).

-

Sigma-Aldrich. (2023).[1] Tetrabutylammonium hexafluorophosphate Product Specification. Link (Baseline for commercial purity standards).

-

ResearchGate. (2015). Conductivity data for Fe(Cp)2PF6 and quaternary ammonium salts*. Link (Comparative data for bulky cations).

Sources

- 1. Tetrahexylammonium hexafluorophosphate = 97.0 gravimetric 109241-90-9 [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]

- 4. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Tetrahexylammonium | C24H52N+ | CID 75057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Optimizing Electrochemical Windows: A Strategic Guide to Supporting Electrolytes in Drug Discovery

Executive Summary

In pharmaceutical electrosynthesis and redox analysis, the Supporting Electrolyte (SE) is often treated as a passive charge carrier. This is a critical error. The SE dictates the Electrochemical Window (EW) —the potential range accessible before the solvent or electrolyte itself degrades. For drug development professionals, selecting the wrong SE can mask metabolite signals, catalyze unwanted side reactions, or severely limit the yield of oxidative cross-coupling reactions.

This guide provides a technical comparison of common supporting electrolytes, focusing on their anodic/cathodic limits, solubility profiles, and strategic application in organic synthesis.

Part 1: Critical Fundamentals

The Electrochemical Window (EW)

The EW is defined as the potential range between the Cathodic Limit (

The Role of the Supporting Electrolyte

Beyond ionic conductivity, the SE influences:

-

Double Layer Structure: Cation size (e.g., TBA

vs. TEA -

Solubility: High solubility in organic solvents (DCM, MeCN, THF) is required to minimize ohmic drop (

). -

Interference: Halide anions (Br

, Cl

Part 2: Strategic Comparison of Electrolytes

Organic Systems: The Industry Standards

Non-aqueous solvents (Acetonitrile, DCM) are the backbone of medicinal electrochemistry.

Perchlorates (TBAP, TEAP)

-

Chemistry: Tetrabutylammonium Perchlorate (TBAP) and Tetraethylammonium Perchlorate (TEAP).[1]

-

Performance: Historically the "gold standard" due to exceptional solubility and a wide window (~4.5 V in MeCN).

-

Nuance: TEAP often exhibits a slightly wider cathodic window than TBAP because the ethyl chains are less sterically hindering, but the cation stability is also a factor.[1] However, perchlorates pose explosion hazards upon drying, making them less ideal for kilo-scale process chemistry.

Hexafluorophosphates (TBAPF

) [2]

-

Performance: Offers a similar or slightly wider anodic limit than perchlorates. The PF

anion is extremely resistant to oxidation. -

Advantage: Non-explosive alternative to perchlorates, making it the preferred choice for modern flow electrosynthesis platforms.

Halides (TBAB)

-

Performance: Severely restricted anodic window. Bromide oxidizes to bromine/tribromide at relatively low potentials (~1.0 V vs Ag/AgCl).

-

Strategic Use: Used intentionally as a mediator . In drug synthesis, the oxidation of Br

to active "Br

Aqueous Systems: pH Dependence

In aqueous buffers (PBS, H

-

Cathodic: Hydrogen Evolution Reaction (HER).

-

Anodic: Oxygen Evolution Reaction (OER).

-

Expansion Strategy: Using "inert" salts like K

SO

Part 3: Comparative Data Analysis

The following table aggregates experimental limits. Note that values depend heavily on the Working Electrode (WE) material (typically Glassy Carbon or Platinum).

Table 1: Electrochemical Windows of Common Supporting Electrolytes

| Electrolyte | Solvent | Anodic Limit (V) | Cathodic Limit (V) | Window (V) | Primary Application |

| TBAPF | Acetonitrile | +3.4 | -2.9 | 6.3 | High-potential oxidations, Flow chemistry |

| TBAP (0.1 M) | Acetonitrile | +3.0 | -2.8 | 5.8 | General analytical CV (Bench scale) |

| TEAP (0.1 M) | Acetonitrile | +2.8 | -2.9 | 5.7 | Kinetic studies (smaller cation) |

| TBAB (0.1 M) | Acetonitrile | +1.0 * | -2.8 | 3.8 | Mediated electrosynthesis (Br |

| LiClO | DMSO | +1.5 | -3.3 | 4.8 | Li-ion battery research, O |

| H | Water | +1.2 | -0.2 | 1.4 | Aqueous oxidation, metabolic simulation |

*Note: Potentials are approximate vs. Ag/Ag

Part 4: Experimental Protocol (Self-Validating)

Protocol: Determination of Electrochemical Window via Stepwise CV

Objective: Define the operational limits of a new electrolyte/solvent system.

1. System Preparation

-

Cell: 3-Electrode glass cell (flame-dried for organic work).

-

WE: Glassy Carbon (3 mm), polished with 0.05

m alumina slurry until mirror finish. Validation: Surface must be hydrophobic (water beads up) and pristine. -

RE: Ag/AgNO

(0.01 M in MeCN) for organic; Ag/AgCl (3 M KCl) for aqueous. -

CE: Platinum wire/coil (surface area > WE).

2. Deoxygenation (Critical Step)

-

Oxygen reduction occurs at ~ -0.6 V to -1.2 V (depending on solvent), masking the cathodic limit.

-

Action: Purge solution with high-purity Argon for 10-15 minutes. Keep an Argon blanket over the solution during scanning.

3. The "Reversibility Test" Workflow

Instead of a single wide scan, use incremental expansion to identify the breakdown onset.

-

OCP Scan: Start at Open Circuit Potential.

-

Incremental Anodic: Scan positive by 0.5 V increments (e.g., 0

+0.5, 0 -

Criteria: The limit is defined where the background current density exceeds 0.1 mA/cm

OR where hysteresis (looping) appears, indicating irreversible film formation/fouling. -

Repeat Cathodic: Return to OCP and scan negative incrementally.

4. Visualization of Workflow

Caption: Stepwise Cyclic Voltammetry workflow for precise determination of electrochemical limits, avoiding electrode fouling from over-potential scanning.

Part 5: Decision Framework for Drug Development

When selecting an electrolyte for API synthesis or metabolite screening, use the following logic:

Caption: Decision tree for selecting supporting electrolytes based on solvent system and synthetic goal (direct electrolysis vs. mediation).

References

-

BenchChem. A Comparative Guide to Supporting Electrolytes: Tetraethylammonium Perchlorate vs. Tetrabutylammonium Perchlorate. Retrieved from

-

Laoire, C. O., et al. (2010). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. Journal of Physical Chemistry C. Retrieved from

-

Gamry Instruments. Cyclic Voltammetry: A Practical Beginner’s Guide. Retrieved from

-